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molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

Cat. No. B178785
M. Wt: 219.09 g/mol
InChI Key: SEMYRGBWYGGIPZ-UHFFFAOYSA-N
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Patent
US05387585

Procedure details

1. 17.3 g of 2-aminothiophene-3-carbonitrile are dissolved in 150 ml of dioxan. 13.3 g of chloroacetonitrile are added thereto, the mixture is cooled to 2° C., hydrogen chloride is introduced for 7 h. and the mixture is subsequently stirred at room temperature for 15 h. The reaction mixture is evaporated in a vacuum. The residue is suspended in 500 ml of water and the crystals am filtered off. There are obtained 26.2 g of crude 4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine. Pure product of m.p. 66°-68° C. is obtained after recrystallization from hexane.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].[Cl:9][CH2:10][C:11]#N.[ClH:13]>O1CCOCC1>[Cl:13][C:7]1[C:6]2[CH:5]=[CH:4][S:3][C:2]=2[N:1]=[C:11]([CH2:10][Cl:9])[N:8]=1

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
NC=1SC=CC1C#N
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in a vacuum
FILTRATION
Type
FILTRATION
Details
the crystals am filtered off

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)CCl)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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